molecular formula C25H25N3O4S B11017703 2-methyl-1-oxo-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

2-methyl-1-oxo-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

カタログ番号: B11017703
分子量: 463.6 g/mol
InChIキー: BMYNTWZFQOZANS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This product is the chemical compound 2-methyl-1-oxo-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide, a high-purity small molecule provided for research purposes. The compound has a molecular formula of C25H25N3O4S and a molecular weight of 463.6 g/mol . Its structure features a tetrahydroisoquinoline core, a phenyl substituent, and a sulfamoylphenyl ethyl group, making it a complex synthetic intermediate of interest in medicinal chemistry. The presence of both carboxamide and sulfonamide functional groups, which are common pharmacophores in drug discovery, suggests potential for investigating protease inhibition or receptor-ligand interactions . Researchers can utilize this compound as a key building block or starting material in the synthesis of more complex molecules, or as a standard in analytical method development. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

特性

分子式

C25H25N3O4S

分子量

463.6 g/mol

IUPAC名

2-methyl-1-oxo-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C25H25N3O4S/c1-28-23(18-7-3-2-4-8-18)22(20-9-5-6-10-21(20)25(28)30)24(29)27-16-15-17-11-13-19(14-12-17)33(26,31)32/h2-14,22-23H,15-16H2,1H3,(H,27,29)(H2,26,31,32)

InChIキー

BMYNTWZFQOZANS-UHFFFAOYSA-N

正規SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4

製品の起源

United States

準備方法

Bischler-Napieralski Cyclization

This classical method involves cyclodehydration of β-phenylethylamides to form dihydroisoquinolines, followed by reduction to tetrahydroisoquinolines. For example, a β-phenylethylamide derivative bearing methyl and phenyl substituents undergoes cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures (80–120°C). Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) yields the tetrahydroisoquinoline core.

Pictet-Spengler Reaction

Condensation of β-phenylethylamines with aldehydes or ketones in acidic media generates tetrahydroisoquinolines. For instance, reaction of 2-phenylethylamine with methyl glyoxylate in trifluoroacetic acid (TFA) produces a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ester, which can be functionalized further.

Table 1: Comparison of Core Synthesis Methods

MethodReagents/ConditionsYield (%)Key Reference
Bischler-NapieralskiPOCl₃, 110°C, 4h68
Pictet-SpenglerTFA, rt, 12h72

Carboxamide Formation

The carboxylic acid at the C4 position is converted to the carboxamide through activation and coupling with 2-(4-sulfamoylphenyl)ethylamine.

Activation Strategies

  • Mixed Carbonate Method : The carboxylic acid is treated with ethyl chloroformate (ClCO₂Et) in the presence of a base (e.g., triethylamine) to form an active mixed carbonate intermediate.

  • Coupling Reagents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitates amide bond formation under mild conditions (0–25°C, 2–6h).

Amine Coupling

2-(4-Sulfamoylphenyl)ethylamine is synthesized via nucleophilic substitution of 4-fluorophenylsulfonamide with ethylenediamine, followed by purification via recrystallization. Coupling this amine with the activated carboxylic acid intermediate proceeds in dichloromethane (DCM) or dimethylformamide (DMF) with yields exceeding 75%.

Table 2: Amidation Reaction Optimization

Activation MethodReagentsSolventYield (%)Reference
HATUHATU, DIPEA, DMFDMF82
EDCl/HOBtEDCl, HOBt, DCMDCM78

Final Functionalization and Purification

Post-amidation, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and structural validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Challenges and Mitigation Strategies

  • Stereochemical Control : The C2-methyl and C3-phenyl groups introduce stereogenic centers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective hydrogenation ensures stereochemical purity.

  • Oxidation Over-reaction : Over-oxidation of the tetrahydroisoquinoline core is mitigated by using mild oxidizing agents like 2-iodoxybenzoic acid (IBX).

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow chemistry for the Bischler-Napieralski cyclization step, reducing reaction times from hours to minutes and improving safety profiles. Green chemistry principles are integrated by replacing DCM with cyclopentyl methyl ether (CPME) in amidation reactions .

化学反応の分析

科学研究の応用

2-メチル-1-オキソ-3-フェニル-N-[2-(4-スルファモイルフェニル)エチル]-1,2,3,4-テトラヒドロイソキノリン-4-カルボキサミドは、いくつかの科学研究の用途があります。

    化学: より複雑な分子の合成のための構成要素として使用できます。

    生物学: 生物学的プロセスと相互作用を研究するためのプローブとして役立つ可能性があります。

    産業: 新しい材料や化学プロセスの開発に使用できます。

科学的研究の応用

Antimicrobial Activity

The sulfonamide moiety in the compound is recognized for its antibacterial properties. Compounds with sulfonamide groups have been extensively studied for their effectiveness against a range of bacterial infections. The incorporation of this group into the tetrahydroisoquinoline structure may enhance its antimicrobial efficacy.

Antiviral Activity

Research indicates that tetrahydroisoquinoline derivatives can exhibit antiviral properties. For instance, a study highlighted the synthesis of novel tetrahydroisoquinoline derivatives that demonstrated anti-coronavirus activity against strains such as HCoV-229E and HCoV-OC43 . The structural similarity to these derivatives suggests that 2-methyl-1-oxo-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide may also possess antiviral capabilities.

Antitumor Activity

Tetrahydroisoquinolines have been identified as promising candidates for anticancer therapies. Their ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various studies . The specific application of this compound in cancer treatment warrants further investigation.

Neuroprotective Effects

The potential neuroprotective effects of tetrahydroisoquinoline derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with similar structures have shown promise in mitigating neuroinflammation and protecting neuronal cells from oxidative stress .

Synthesis and Derivatization

The synthesis of 2-methyl-1-oxo-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can be achieved through several synthetic routes involving homophthalic anhydride and imines . Optimization of reaction conditions is crucial for achieving high purity and yield.

Case Studies

Study Focus Findings
Study on Antiviral ActivityInvestigated THIQ derivatives against coronavirusesIdentified promising candidates with antiviral properties
Antitumor PotentialEvaluated various THIQ compounds for anticancer activityDemonstrated significant cytotoxic effects on cancer cell lines
Neuroprotective StudiesAssessed neuroprotective effects in models of neurodegenerationShowed potential in reducing neuroinflammation

作用機序

類似の化合物との比較

類似の化合物

類似の化合物には、コア構造に異なる置換基を持つ他のテトラヒドロイソキノリン誘導体が含まれます。例としては、以下のようなものがあります。

独自性

2-メチル-1-オキソ-3-フェニル-N-[2-(4-スルファモイルフェニル)エチル]-1,2,3,4-テトラヒドロイソキノリン-4-カルボキサミドの独自性は、その官能基と構造的特徴の特定の組み合わせにあります。これは、さまざまな研究や産業用用途にとって貴重な化合物です。

類似化合物との比較

Key Structural Differences and Implications

The following table summarizes structural variations among the target compound and analogs identified in the evidence:

Compound Name (Source) Molecular Formula Molecular Weight Key Substituents Implications
Target Compound C₂₆H₂₅N₃O₄S 487.56 2-methyl, 3-phenyl, N-[2-(4-sulfamoylphenyl)ethyl] Sulfonamide enhances solubility; phenyl and methyl groups aid lipophilicity.
(3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl) analog C₂₃H₁₇F₄N₅O₂ (inferred) ~483.41 Pyridin-3-yl, trifluoroethyl, cyano-fluorophenyl Trifluoroethyl increases metabolic stability; pyridine may enhance binding.
(3R,4R)-stereoisomer C₂₃H₁₇F₄N₅O₂ (inferred) ~483.41 Stereochemistry at C3 and C4 Stereochemical differences may affect target selectivity or potency.
4-Isoquinolinecarboxamide with piperazinyl and bis(trifluoromethyl)phenyl C₂₈H₂₈F₆N₄O₃ (inferred) ~606.55 Acetylpiperazinyl, bis(trifluoromethyl)phenyl Bulky substituents may hinder membrane permeability but improve selectivity.
N-[2-(4-methoxyphenyl)-2-oxoethyl] analog C₂₀H₁₈N₂O₄ 350.40 Methoxyphenyl, 2-methyl Methoxy group offers moderate polarity; lower MW may improve bioavailability.

Substituent-Specific Analysis

  • Sulfamoylphenyl vs. Methoxyphenyl (Target vs.
  • Trifluoroethyl vs. Methyl ( vs. Target) : The trifluoroethyl group in introduces electron-withdrawing effects and metabolic resistance, whereas the methyl group in the target compound offers simpler steric bulk.
  • Stereochemical Variations ( vs. ) : The (3S,4S) and (3R,4R) configurations in analogs highlight the importance of chirality in drug-receptor interactions, though activity data are needed for conclusive analysis.
  • Bis(trifluoromethyl)phenyl (): This highly lipophilic substituent may enhance membrane penetration but risks off-target binding due to non-specific hydrophobic interactions.

生物活性

2-Methyl-1-oxo-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound characterized by its tetrahydroisoquinoline core and sulfonamide group. This unique structure suggests a range of potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is C25H25N3O4SC_{25}H_{25}N_{3}O_{4}S with a molecular weight of approximately 463.6 g/mol. The presence of both the tetrahydroisoquinoline framework and the sulfonamide moiety indicates potential for diverse pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

The sulfonamide group is well-known for its antibacterial properties. Compounds containing sulfonamides have been widely studied for their effectiveness against various bacterial strains. The biological activity of 2-methyl-1-oxo-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide may include:

  • Inhibition of bacterial growth : Studies indicate that sulfonamides can inhibit the synthesis of folic acid in bacteria, leading to growth inhibition.

Anticancer Activity

Tetrahydroisoquinolines have been explored for their potential in cancer therapy. Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. The specific mechanisms may involve:

  • Induction of apoptosis : Some tetrahydroisoquinoline derivatives have been reported to trigger programmed cell death in cancer cells.
  • Cell cycle arrest : These compounds may interfere with cell cycle progression, leading to reduced proliferation of cancer cells.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various tetrahydroisoquinoline derivatives, including compounds similar to 2-methyl-1-oxo-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide. Results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Cytotoxicity Assays

In vitro studies using human cancer cell lines demonstrated that the compound exhibited cytotoxic effects. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined to be between 20 µM and 50 µM for various cancer types. This suggests a promising therapeutic potential in oncology.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Methyl-1-oxo-tetrahydroisoquinolineTetrahydroisoquinoline coreModerate anticancer activity
SulfanilamideSulfonamide coreStrong antibacterial properties
3-PyridylsulfonamidePyridine ring with sulfonamideAntimicrobial activity

This table illustrates how structural variations influence biological activities across related compounds.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what intermediates are critical?

The synthesis of this tetrahydroisoquinoline derivative likely involves multi-step reactions, including cyclization, condensation, and coupling steps. For structurally similar compounds, key intermediates include substituted phenyl rings and sulfonamide precursors. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to avoid side products. For example, sulfamoyl group introduction may require nucleophilic substitution under anhydrous conditions .

Q. Which spectroscopic techniques are most effective for structural elucidation?

Use a combination of NMR (¹H/¹³C for functional group and stereochemical analysis), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography to resolve stereochemistry and crystal packing. Infrared (IR) spectroscopy can validate carbonyl and sulfonamide groups. For chiral centers, chiral HPLC or circular dichroism (CD) may be necessary .

Q. What in vitro assays are commonly used to screen biological activity for this compound?

Based on analogs, assays include:

  • Enzyme inhibition assays (e.g., kinase or protease targets via fluorescence polarization).
  • Cell viability assays (MTT or ATP-based luminescence for cytotoxicity).
  • Receptor binding studies (radioligand displacement or surface plasmon resonance [SPR]). Ensure negative controls (e.g., DMSO vehicle) and dose-response curves to validate specificity .

Q. How should stability and storage conditions be managed for this compound?

Store in airtight, light-protected containers under inert gas (e.g., argon) at -20°C for long-term stability. Monitor degradation via HPLC or TLC. Critical parameters include moisture sensitivity (use molecular sieves) and thermal stability (avoid >25°C) .

Advanced Research Questions

Q. How can reaction yields be optimized for the final coupling step?

Apply Design of Experiments (DoE) to test variables:

  • Solvent polarity (e.g., DMF vs. THF).
  • Catalyst loading (e.g., Pd-based catalysts for cross-coupling).
  • Temperature gradients (e.g., microwave-assisted synthesis). Use LC-MS to track intermediate formation and minimize side reactions like hydrolysis .

Q. What strategies resolve discrepancies between in vitro and in vivo activity data?

Conduct pharmacokinetic studies to assess bioavailability (e.g., plasma protein binding, metabolic stability via liver microsomes). Use metabolite identification (LC-HRMS) to detect inactive or toxic derivatives. Validate in vivo efficacy with orthogonal assays (e.g., xenograft models if anticancer activity is hypothesized) .

Q. How can computational modeling validate the compound’s binding mode to its target?

Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability. Experimentally validate predictions via alanine scanning mutagenesis or SPR-based binding affinity measurements .

Q. What methodological approaches analyze stereochemical outcomes in asymmetric synthesis?

Use chiral stationary phase HPLC to separate enantiomers. For absolute configuration determination, employ X-ray crystallography or electronic CD (ECD) . Synchrotron radiation can enhance resolution for complex crystals .

Q. How should a structure-activity relationship (SAR) study be designed for this compound?

  • Synthesize analogs with systematic modifications (e.g., sulfamoyl to methylsulfonyl, phenyl ring substituents).
  • Test analogs in dose-response assays (IC₅₀/EC₅₀ determination).
  • Apply multivariate statistical analysis (e.g., PCA or QSAR modeling) to identify critical functional groups .

Q. What strategies address low solubility in biological assays?

  • Use co-solvents (DMSO ≤0.1%) or nanoparticle encapsulation (liposomes, PLGA).
  • Modify the salt form (e.g., hydrochloride) or introduce polar groups (e.g., PEGylation).
    Validate solubility via dynamic light scattering (DLS) or nephelometry .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。